molecular formula C26H23N B14357573 N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline CAS No. 91175-23-4

N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline

Cat. No.: B14357573
CAS No.: 91175-23-4
M. Wt: 349.5 g/mol
InChI Key: OBVBVBKOVWKCQY-UHFFFAOYSA-N
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Description

N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a naphthalene ring, an ethyl group, and a phenyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene, ethyl bromide, and aniline.

    Formation of Naphthalen-1-yl Ethyl Derivative: Naphthalene is reacted with ethyl bromide in the presence of a strong base like sodium hydride to form the naphthalen-1-yl ethyl derivative.

    Coupling Reaction: The naphthalen-1-yl ethyl derivative is then coupled with aniline in the presence of a palladium catalyst to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and efficient production of the compound.

    Catalyst Optimization: The use of highly efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines.

    Substitution: The compound can undergo electrophilic substitution reactions, where the aromatic rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds such as 1-naphthylamine and 2-naphthylamine share structural similarities with N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline.

    Phenyl Derivatives: Compounds like N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine are also structurally related.

Uniqueness

This compound is unique due to the presence of both naphthalene and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

CAS No.

91175-23-4

Molecular Formula

C26H23N

Molecular Weight

349.5 g/mol

IUPAC Name

N-ethyl-4-(2-naphthalen-1-ylethenyl)-N-phenylaniline

InChI

InChI=1S/C26H23N/c1-2-27(24-12-4-3-5-13-24)25-19-16-21(17-20-25)15-18-23-11-8-10-22-9-6-7-14-26(22)23/h3-20H,2H2,1H3

InChI Key

OBVBVBKOVWKCQY-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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